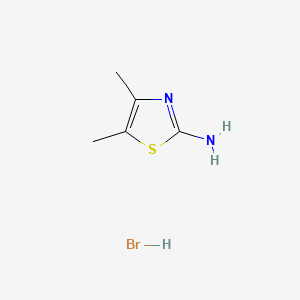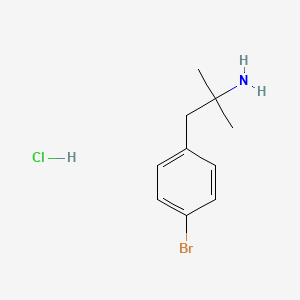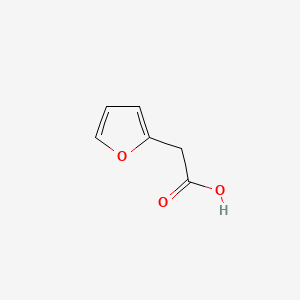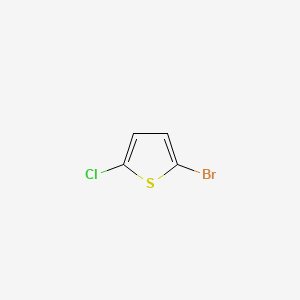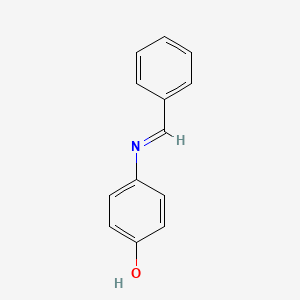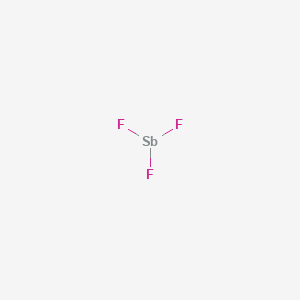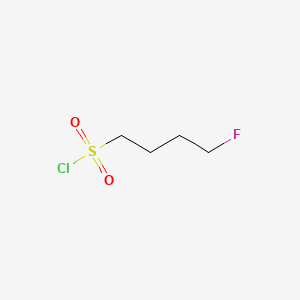
Butanesulfonyl chloride, 4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to butanesulfonyl chloride, 4-fluoro-, has been explored through various methods, focusing on the creation of fluorinated alkenes and other derivatives. For instance, the use of 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as an efficient fluoromethylidene synthon for the synthesis of monofluoroalkenes via Julia-Kocienski olefination reactions (Zhu et al., 2010).
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as Fluorocarbonyl trifluoromethanesulfonate, have been detailed through studies involving gas electron diffraction, vibrational spectroscopy, and quantum chemical calculations, providing insights into the geometric structure and behavior of these molecules in different states (Védova et al., 2004).
Chemical Reactions and Properties
The reactivity and properties of fluorosulfonyl and related groups have been extensively studied. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, showcasing its potential in diverse fluorination capabilities (Umemoto et al., 2010).
Physical Properties Analysis
The physical properties of related compounds, such as N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, have been analyzed, revealing their potential use as ionic liquids and solid electrolytes due to their thermophysical characteristics (Forsyth et al., 2006).
Chemical Properties Analysis
The chemical properties of arenesulfonyl fluoride synthesized via copper-catalyzed fluorosulfonylation of arenediazonium salts, using 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as a sulfonyl source in combination with KHF2, illustrate the impact of the arene ring's electronic character on the reaction pathway (Liu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Hydroxyalkanesulfonyl Chlorides
Research led by J. King et al. (1987) focused on synthesizing hydroxyalkanesulfonyl chlorides, including compounds like 6-hydroxy-1-butanesulfonyl chloride and 5-hydroxy-1-pentanesulfonyl chloride. These compounds were characterized through spectroscopic methods and explored for their potential to form sultones and crystalline acetoxy-piperidides, demonstrating their significance in organic synthesis processes (King et al., 1987).
Novel Polymeric Materials
M. Padaki et al. (2013) explored the synthesis of novel polymers using components like 4-amino-1-benzenesulphonamide and analyzed their application in desalination through composite nanofiltration (NF) membranes. The study highlighted the potential of these polymers in water purification technologies (Padaki et al., 2013).
Electrophysiology and Toxicology
Research by K. Osman et al. (1996) investigated the role of sulfonyl fluorides, including butanesulfonyl fluoride, in promoting neuropathy induced by organophosphates. This study is crucial for understanding the toxicological effects and mechanisms of certain chemicals on nerve tissues (Osman et al., 1996).
Development of N-F Fluorinating Agents
T. Umemoto et al. (2021) provided a comprehensive review on the development of N-F fluorinating agents, exploring the synthesis, reactions, and applications of these reagents in various fields, including medicinal chemistry and material science. This highlights the broad applications of fluorinating agents in scientific research (Umemoto et al., 2021).
Fuel-Cell Applications
A study by Byungchan Bae et al. (2009) focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These materials demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae et al., 2009).
Synthesis of Antitumor Compounds
A. McCarroll et al. (2007) described the synthesis of antitumor compounds through Sonogashira couplings, highlighting the incorporation of various substituents into the arylsulfonyl moiety. This research contributes to the development of new cancer therapies (McCarroll et al., 2007).
Safety And Hazards
“Butanesulfonyl chloride, 4-fluoro-” is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-fluorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO2S/c5-9(7,8)4-2-1-3-6/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBBSTVVUPYAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190678 |
Source


|
| Record name | Butanesulfonyl chloride, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanesulfonyl chloride, 4-fluoro- | |
CAS RN |
372-00-9 |
Source


|
| Record name | Butanesulfonyl chloride, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanesulfonyl chloride, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

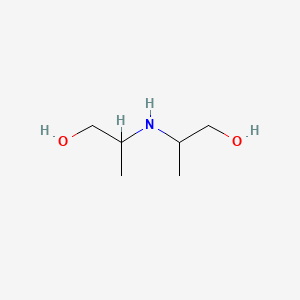
![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)
